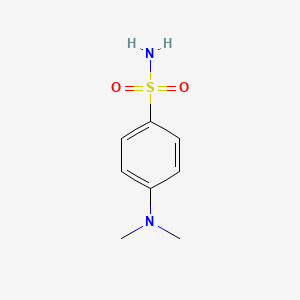
4-(Diméthylamino)benzènesulfonamide
Vue d'ensemble
Description
4-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Applications De Recherche Scientifique
4-(Dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
The primary target of 4-(Dimethylamino)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
4-(Dimethylamino)benzenesulfonamide acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cell’s ability to adapt to hypoxic conditions, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is upregulated in tumor cells to compensate for the lack of oxygen, leading to a significant modification in pH . By inhibiting CA IX, 4-(Dimethylamino)benzenesulfonamide disrupts this adaptation, affecting the survival and proliferation of tumor cells .
Result of Action
The inhibition of CA IX by 4-(Dimethylamino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of the compound have also been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-(Dimethylamino)benzenesulfonamide is influenced by the hypoxic conditions commonly found in solid tumors . These conditions lead to the overexpression of CA IX, making it an effective target for the compound . .
Analyse Biochimique
Biochemical Properties
4-(Dimethylamino)benzenesulfonamide has been found to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The nature of this interaction involves the inhibition of the enzyme, which can be a useful target for discovering novel antiproliferative agents .
Cellular Effects
The effects of 4-(Dimethylamino)benzenesulfonamide on cells are significant. It has been shown to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . This indicates that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)benzenesulfonamide exerts its effects through binding interactions with biomolecules, specifically carbonic anhydrase IX . This leads to enzyme inhibition, which in turn can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
4-(Dimethylamino)benzenesulfonamide is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with carbonic anhydrase IX, it may interact with transporters or binding proteins related to this enzyme .
Subcellular Localization
Given its interaction with carbonic anhydrase IX, it may be directed to specific compartments or organelles where this enzyme is located .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The nitro group is reduced to an amino group, and the dimethylamine is introduced to form the final product .
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)benzenesulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound without the dimethylamino substitution.
4-Aminobenzenesulfonamide: Similar structure but with an amino group instead of a dimethylamino group.
4-Nitrobenzenesulfonamide: Precursor in the synthesis of 4-(Dimethylamino)benzenesulfonamide.
Uniqueness
4-(Dimethylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various synthetic and research applications .
Propriétés
IUPAC Name |
4-(dimethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUVBVTWBBODSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879203 | |
| Record name | N',N'-DIMETHYLSULFANILAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-21-6 | |
| Record name | N',N'-DIMETHYLSULFANILAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)
![(5E)-3-(2-aminoethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride](/img/structure/B2439977.png)

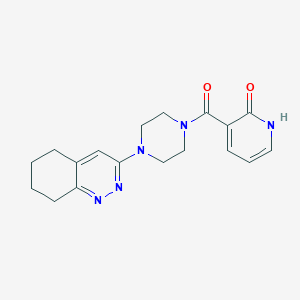
![2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2439986.png)
![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)


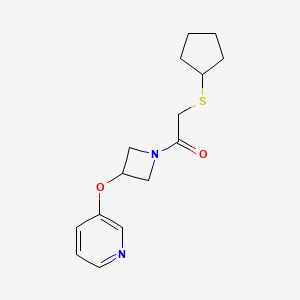
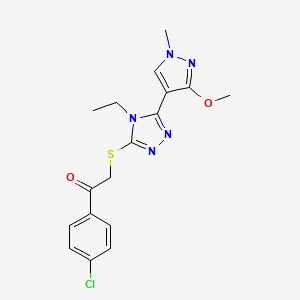
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)
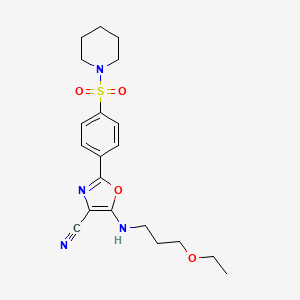
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
